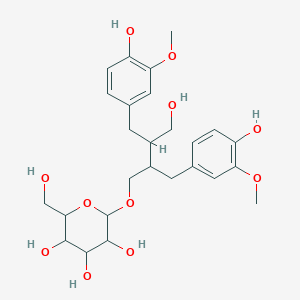

(8R,8'R)-Secoisolariciresinol 9-glucoside

Description

Classification and Significance within Lignan (B3055560) Chemistry

Lignans (B1203133) are a diverse class of diphenolic compounds derived from the dimerization of two phenylpropanoid units. researchgate.net They are broadly classified into several subtypes based on their carbon skeleton and cyclization patterns, including furofuran, furan, dibenzylbutane, and dibenzylbutyrolactone, among others. researchgate.netmdpi.com Secoisolariciresinol (B192356) and its glucosides fall under the dibenzylbutane lignan classification. mdpi.com

SMG is structurally defined as a secoisolariciresinol molecule to which a single glucose unit is attached. biosynth.com This glycosylation is a critical process in plant biochemistry, enhancing the stability and water solubility of the compound. mdpi.com The significance of SMG within lignan chemistry lies in its position as a direct precursor to Secoisolariciresinol diglucoside (SDG), the most abundant lignan found in flaxseed. mdpi.comnih.gov The enzymatic conversion of SMG to SDG is a key step in the lignan biosynthetic pathway in plants. researchgate.net

Intermediary Role in Lignan Biosynthesis and Metabolism

The biosynthesis of lignans begins with the phenylpropanoid pathway, where the amino acid phenylalanine is converted through a series of enzymatic reactions into monolignols, such as coniferyl alcohol. nih.govmdpi.com The dimerization of two coniferyl alcohol molecules, a process mediated by dirigent proteins, forms pinoresinol (B1678388). nih.govmdpi.com Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol (B1674508) and then to secoisolariciresinol (SECO). nih.govmdpi.com

Secoisolariciresinol (SECO) serves as the aglycone substrate for glycosylation. The enzyme UGT74S1, a uridine (B1682114) diphosphate (B83284) glycosyltransferase, catalyzes the sequential glucosylation of SECO. researchgate.netd-nb.info In the first step, UGT74S1 attaches a glucose molecule to SECO, forming secoisolariciresinol monoglucoside (SMG). researchgate.net Subsequently, the same enzyme catalyzes the addition of a second glucose molecule to SMG, yielding secoisolariciresinol diglucoside (SDG). researchgate.netd-nb.info While UGT74S1 is the primary enzyme responsible for this two-step process, other related UGTs have been identified, though they exhibit significantly lower activity towards SECO. d-nb.info

In human and animal metabolism, dietary SDG is hydrolyzed back to SECO. acs.org This aglycone form is then converted by the intestinal microflora into the enterolignans, enterodiol (B191174) and enterolactone (B190478). acs.org SMG, being an intermediate, is also subject to these metabolic transformations.

Scope of Current Research Paradigms

Modern research on secoisolariciresinol monoglucoside is multifaceted, exploring its biochemical synthesis, potential physiological effects, and applications. A significant area of investigation is the enzymatic machinery governing its formation. Studies have focused on identifying and characterizing the specific UDP-glycosyltransferases (UGTs), like UGT74S1, that are responsible for the glucosylation of SECO to SMG and subsequently to SDG. d-nb.infoplos.org This includes research into the enzyme's structure, function, and the specific amino acids critical for its catalytic activity. acs.orgplos.org

Researchers are also exploring the potential biological activities of SMG. As a phytoestrogen, its ability to interact with estrogen receptors is a subject of interest, particularly concerning hormone-related conditions. biosynth.com Furthermore, its antioxidant properties, attributed to its ability to scavenge free radicals, are being investigated. biosynth.comontosight.ai This has led to studies exploring its potential role in mitigating oxidative stress and inflammation. biosynth.comontosight.ai Some research has also pointed to its potential in modulating cardiovascular health by influencing lipid metabolism. biosynth.com It is important to note that much of the research on the health effects of flax lignans has focused on SDG and its metabolites, enterodiol and enterolactone. nih.gov However, the direct biological activities of SMG are an emerging area of scientific inquiry. acs.org

Table 1: Key Enzymes and Genes in Secoisolariciresinol Monoglucoside Biosynthesis

| Enzyme/Gene Name | Full Name | Function in Lignan Biosynthesis |

|---|---|---|

| PAL | Phenylalanine ammonia-lyase | Catalyzes the deamination of phenylalanine to produce cinnamic acid, the first step in the phenylpropanoid pathway. nih.gov |

| PLR | Pinoresinol-lariciresinol reductase | A bifunctional enzyme that converts pinoresinol to lariciresinol and then to secoisolariciresinol (SECO). nih.gov |

| UGT74S1 | UDP-glycosyltransferase 74S1 | The primary enzyme responsible for the sequential glucosylation of SECO to SMG and then to SDG. researchgate.netd-nb.info |

| DIR | Dirigent protein | Mediates the stereoselective coupling of two coniferyl alcohol radicals to form pinoresinol. nih.gov |

Table 2: Investigated Biological Activities of Secoisolariciresinol Monoglucoside

| Research Area | Investigated Effect |

|---|---|

| Antioxidant Activity | Scavenging of free radicals to mitigate oxidative stress. biosynth.comontosight.ai |

| Cardiovascular Health | Potential modulation of lipid metabolism and reduction of serum cholesterol. biosynth.com |

| Anti-inflammatory Properties | Potential to modulate immune response and reduce inflammation. biosynth.comontosight.ai |

| Hormone-Related Research | Studied for its estrogen-mimicking properties as a phytoestrogen. biosynth.com |

Structure

2D Structure

Properties

IUPAC Name |

2-[4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLPXFRWJUZTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63320-67-2 | |

| Record name | (8R,8'R)-Secoisolariciresinol 9-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymology of Secoisolariciresinol Monoglucoside

Phenylpropanoid Pathway Precursors for Lignan (B3055560) Synthesis

Lignans (B1203133), including secoisolariciresinol (B192356), are synthesized via the phenylpropanoid pathway. nih.govnih.gov This metabolic route provides the necessary precursors for the formation of these complex polyphenolic compounds. nih.govuvic.ca The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid. wikipedia.org A series of subsequent enzymatic reactions, including hydroxylations and methylations, produces hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org

From these precursors, the pathway leads to the formation of monolignols, such as coniferyl alcohol, which are the fundamental building blocks of lignans. nih.govuvic.ca Through oxidative coupling reactions mediated by dirigent proteins, two molecules of coniferyl alcohol combine to form pinoresinol (B1678388). nih.gov Pinoresinol then undergoes sequential reduction steps to yield lariciresinol (B1674508) and finally secoisolariciresinol (SECO), the direct aglycone precursor for SMG. nih.gov

Role of Secoisolariciresinol as a Direct Precursor in Glucosylation

Secoisolariciresinol (SECO) serves as the immediate substrate for the enzymatic addition of glucose moieties, a process known as glucosylation. researchgate.netresearchgate.netontosight.ai This reaction is a key step in the formation of the more stable and water-soluble lignan glycosides found in plants. nih.gov In flax, SECO is glucosylated to form secoisolariciresinol monoglucoside (SMG), which is then further glucosylated to produce secoisolariciresinol diglucoside (SDG). researchgate.netresearchgate.netnih.gov While SDG is the major lignan found in flaxseed, SMG exists as a crucial, albeit transient, intermediate in this biosynthetic sequence. nih.govnih.govfrontiersin.org The conversion of SECO to its glucosylated forms is catalyzed by a specific class of enzymes called Uridine (B1682114) Diphosphate (B83284) Glycosyltransferases (UGTs). researchgate.netresearchgate.net

Uridine Diphosphate Glycosyltransferases (UGTs) in Glycosylation Mechanisms

Uridine Diphosphate Glycosyltransferases (UGTs) are a large and diverse family of enzymes that play a central role in the glycosylation of a wide array of plant secondary metabolites, including lignans. nih.govfrontiersin.orgoup.com These enzymes catalyze the transfer of a glycosyl group, typically from an activated sugar donor like UDP-glucose, to an acceptor molecule, in this case, secoisolariciresinol. researchgate.netnih.gov This process enhances the stability and solubility of the compounds. nih.gov Plant UGTs are characterized by a conserved 44-amino acid motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for their function. frontiersin.orgplos.orgd-nb.info

Extensive research has identified UGT74S1 as the primary and key enzyme responsible for the glucosylation of secoisolariciresinol (SECO) in flax (Linum usitatissimum). nih.govd-nb.inforesearchgate.net This specific UGT catalyzes the initial transfer of a glucose molecule to SECO, resulting in the formation of secoisolariciresinol monoglucoside (SMG). researchgate.netresearchgate.netmdpi.com Further studies have shown that UGT74S1 is a single-copy gene in the flax genome and its expression levels are highly correlated with the accumulation of SDG in developing seeds, underscoring its pivotal role in lignan biosynthesis. nih.govresearchgate.netrjraap.com While other related UGTs, such as UGT74S3 and UGT74S4, have been identified, they exhibit significantly lower activity towards SECO and are unable to produce SDG, suggesting that UGT74S1 is the main enzyme controlling this specific glucosylation pathway in flax. nih.govd-nb.inforesearchgate.net

The biosynthesis of secoisolariciresinol diglucoside (SDG) from secoisolariciresinol (SECO) proceeds through a sequential two-step glucosylation process, both steps being catalyzed by the enzyme UGT74S1. researchgate.netresearchgate.netnih.gov In the first step, UGT74S1 transfers a glucose molecule from UDP-glucose to SECO, forming the intermediate compound secoisolariciresinol monoglucoside (SMG). researchgate.netresearchgate.netnih.gov Subsequently, UGT74S1 catalyzes a second glucosylation event, adding another glucose molecule to SMG to produce the final product, SDG. researchgate.netresearchgate.netnih.gov Although SMG is a necessary intermediate, it does not typically accumulate in significant amounts in the plant, as it is efficiently converted to SDG. nih.govnih.gov This sequential mechanism highlights the dual catalytic function of UGT74S1 in the complete glucosylation of SECO. researchgate.netresearchgate.net

The catalytic activity of UGT74S1 is dependent on specific amino acid residues within its active site. Through 3D structural modeling and site-directed mutagenesis, several key residues have been identified. plos.org The ligand docking studies predicted that within the highly conserved Plant Secondary Product Glycosyltransferase (PSPG) motif, Serine357 and Tryptophan355 are involved in binding the UDP-glucose donor substrate. plos.org Specifically, they are predicted to interact with the phosphate (B84403) and hydroxyl groups of UDP-glucose. plos.org

For the acceptor substrate, secoisolariciresinol (SECO), the residues Cysteine335, Glutamine337, and Tryptophan355 were predicted to bind to the 7-OH, 2-OCH3, and 17-OCH3 groups of SECO, respectively. plos.org Experimental evidence from mutagenesis studies has confirmed the critical role of these and other residues. For instance, substituting Histidine352 with Aspartate or Tryptophan355 with Alanine or Glycine completely abolished the enzyme's glucosylation activity towards SECO. plos.org Furthermore, mutations of Glutamine337 and Serine357 were found to be crucial for the conversion of SMG to SDG, highlighting their importance in the second glucosylation step. nih.govplos.org Other residues like Alanine17 and Glutamine136 have also been identified as critical for the conversion of SMG to SDG. nih.gov

Kinetic analyses of the wild-type UGT74S1 enzyme and its various mutants have provided valuable insights into the efficiency and regulation of secoisolariciresinol monoglucoside (SMG) and diglucoside (SDG) formation. nih.govnih.govacs.org The wild-type UGT74S1 efficiently glucosylates SECO to SDG, with only small amounts of the intermediate SMG being formed. nih.govacs.org

Site-directed mutagenesis has allowed for the creation of UGT74S1 variants with altered kinetic properties. nih.govnih.govacs.org For example, some mutations resulted in reduced catalytic efficiency (kcat/Km), while others led to a complete loss of activity. nih.govacs.org Notably, certain mutations have been shown to significantly increase the ratio of SMG to SDG produced. For instance, the A17S and Q136F mutants exhibited the highest SMG/SDG ratios, indicating that these residues are crucial for the second glucosylation step, the conversion of SMG to SDG. nih.gov Kinetic studies have also revealed that while the initial monoglycosylation is kinetically favored, the subsequent diglucosylation is an essentially irreversible reaction. nih.gov These findings are instrumental for the potential biotechnological production of SMG. nih.govnih.gov

Kinetic Parameters of UGT74S1 and Select Mutants

| Enzyme | Vmax (µkat/kg) | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |

| Wild-type LuUGT74S1 | 2.5 ± 0.1 | 350 ± 30 | 0.14 | 0.4 |

| S115A | 2.5 ± 0.1 | 380 ± 40 | 0.14 | 0.37 |

| S115F | 2.5 ± 0.1 | 390 ± 40 | 0.14 | 0.36 |

| Y144F | 2.5 ± 0.1 | 370 ± 40 | 0.14 | 0.38 |

| Q136E | 2.4 ± 0.1 | 360 ± 40 | 0.13 | 0.36 |

| A17S | 1.8 ± 0.1 | 340 ± 30 | 0.1 | 0.29 |

| Q136S | 1.9 ± 0.1 | 350 ± 30 | 0.11 | 0.31 |

| H194S | 1.9 ± 0.1 | 360 ± 40 | 0.11 | 0.31 |

| Q136F | 3.0 ± 0.2 | 330 ± 30 | 0.17 | 0.52 |

| S82F | Inactive | - | - | - |

| E189L | Inactive | - | - | - |

Product Distribution of UGT74S1 and Select Mutants

| Enzyme | SECO (%) | SMG (%) | SDG (%) | SMG/SDG Ratio |

| Wild-type LuUGT74S1 | 4 | 10 | 86 | 0.12 |

| S115A | 1 | 17 | 82 | 0.21 |

| S115F | 9 | 7 | 84 | 0.08 |

| A17S | 1 | 41 | 58 | 0.71 |

| Q136F | 1 | 28 | 71 | 0.39 |

This table illustrates the product distribution resulting from the enzymatic activity of wild-type LuUGT74S1 and some of its mutants on the substrate secoisolariciresinol (SECO). The percentages of remaining SECO, and the formed secoisolariciresinol monoglucoside (SMG) and secoisolariciresinol diglucoside (SDG) are shown, along with the calculated SMG/SDG ratio. This data demonstrates how specific mutations can alter the product profile, in some cases leading to a significant accumulation of the SMG intermediate. Data sourced from a 2024 study on the kinetics of LuUGT74S1 and its mutants. nih.gov

Comparative Analysis with Other Lignan Glycosyltransferases

The final step in the biosynthesis of many lignans is glycosylation, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to a lignan aglycone. This process enhances the water solubility, stability, and transport of the lignan within the plant. nih.govacs.org The UGTs involved in lignan biosynthesis exhibit significant diversity in substrate specificity and product formation across different plant species.

In flax (Linum usitatissimum), a primary source of secoisolariciresinol-derived lignans, the enzyme UGT74S1 plays a pivotal role. mdpi.comd-nb.info It is uniquely capable of sequential glucosylation, first converting secoisolariciresinol (SECO) into secoisolariciresinol monoglucoside (SMG), and then further glucosylating SMG to produce secoisolariciresinol diglucoside (SDG). researchgate.netresearchgate.net While flax possesses other UGTs phylogenetically close to UGT74S1, such as UGT74S3 and UGT74S4, these enzymes show significantly less activity towards SECO and are unable to synthesize SDG, producing only minor amounts of SMG. d-nb.info This suggests a neofunctionalization event after gene duplication, leaving UGT74S1 as the key enzyme for SDG biosynthesis in flax. d-nb.info

In contrast, studies on Isatis indigotica have identified several UGTs, including IiUGT1, IiUGT4, and IiUGT71B5a, which demonstrate activity towards a range of lignan aglycones. nih.govfrontiersin.org These enzymes can glycosylate secoisolariciresinol to produce its monoglucoside. frontiersin.org However, their primary roles in the plant appear to be directed towards other substrates; for instance, IiUGT4 is predominantly involved in the glycosylation of lariciresinol, while IiUGT1 focuses on pinoresinol. nih.govresearchgate.net This indicates a degree of enzyme promiscuity, where these UGTs can act on multiple substrates but have clear primary functions in planta. frontiersin.org

Other plants have UGTs with even more defined specificities. For example, in sesame (Sesamum indicum), UGT71A9 specifically glycosylates (+)-sesaminol. frontiersin.org In Arabidopsis thaliana, UGT71C1 can use pinoresinol and lariciresinol as substrates but only forms monoglucosides. frontiersin.org A comparative analysis highlights the specialized nature of these enzymes, which dictate the specific profile of lignan glycosides within a given plant species.

Table 1: Comparative Properties of Selected Lignan UDP-Glycosyltransferases (UGTs)

| Enzyme | Plant Source | Primary Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| UGT74S1 | Linum usitatissimum (Flax) | Secoisolariciresinol (SECO) | Secoisolariciresinol Monoglucoside (SMG), Secoisolariciresinol Diglucoside (SDG) | mdpi.comresearchgate.netresearchgate.net |

| UGT74S3 / UGT74S4 | Linum usitatissimum (Flax) | Secoisolariciresinol (SECO) | Trace amounts of SMG only | d-nb.info |

| IiUGT4 | Isatis indigotica | Lariciresinol, Secoisolariciresinol | Lariciresinol glycosides, Secoisolariciresinol monoglucoside | frontiersin.orgresearchgate.net |

| UGT71C1 | Arabidopsis thaliana | Pinoresinol, Lariciresinol | Monoglucosides only | frontiersin.org |

| UGT71A9 | Sesamum indicum | (+)-Sesaminol | (+)-Sesaminol 2-O-glucoside | frontiersin.org |

| FvUGT74DH1 | Fragaria vesca (Strawberry) | Secoisolariciresinol, Quercetin, Tyrosol | Secoisolariciresinol monoglucoside, Quercetin glucosides | acs.org |

| CsUGT74DG1 | Camellia sinensis (Tea) | Secoisolariciresinol, Quercetin, Tyrosol | Secoisolariciresinol monoglucoside, Quercetin glucosides | acs.org |

Related Enzymes in Upstream Lignan Biosynthesis

The formation of secoisolariciresinol monoglucoside is the culmination of a multi-step biosynthetic pathway. The structure and stereochemistry of the final product are determined by enzymes acting much earlier in the sequence.

Pinoresinol/Lariciresinol Reductase (PLR) Activity in Secoisolariciresinol Formation

Pinoresinol/lariciresinol reductases (PLRs) are critical enzymes that catalyze the two sequential reduction steps leading from the foundational lignan, pinoresinol, to secoisolariciresinol. nih.govchinbullbotany.com These NADPH-dependent reductases first convert pinoresinol to lariciresinol, which is then further reduced to secoisolariciresinol. nih.gov The activity of PLR represents the entry point for the biosynthesis of dibenzylbutane lignans, including secoisolariciresinol. nih.govchinbullbotany.com

The stereospecificity of PLRs is a key determinant of the enantiomeric form of the resulting lignans. thieme-connect.de In flax (Linum usitatissimum), two distinct PLRs with opposite enantiospecificities have been identified. PLR-Lu1 is specific for the conversion of (-)-pinoresinol (B158572) via (-)-lariciresinol (B1260115) to (+)-secoisolariciresinol. thieme-connect.de Conversely, PLR-Lu2 acts on (+)-pinoresinol to ultimately produce (-)-secoisolariciresinol. thieme-connect.de The differential expression of these two genes in various plant organs dictates the enantiomeric composition of the lignans accumulated; for example, flax seeds contain lignans derived from both enantiomers, whereas the aerial parts accumulate only those derived from the (-)-secoisolariciresinol pathway. thieme-connect.de

In contrast to the dual-function PLRs found in many plants, some species possess reductases with a more limited substrate preference. In Arabidopsis thaliana, the enzymes AtPrR1 and AtPrR2 are considered pinoresinol reductases (PrRs) because they efficiently reduce pinoresinol to lariciresinol but show weak (AtPrR1) or no (AtPrR2) activity for the subsequent reduction of lariciresinol to secoisolariciresinol. nih.gov This variation in PLR/PrR activity across different plant species is a major contributor to the structural diversity observed in the lignan family. nih.gov

Table 2: Characterization of Selected Pinoresinol/Lariciresinol Reductases (PLRs)

| Enzyme | Plant Source | Substrate Enantiomer | Reaction Sequence | Final Product | Reference |

|---|---|---|---|---|---|

| PLR-Lu1 | Linum usitatissimum (Flax) | (-)-Pinoresinol | (-)-Pinoresinol → (-)-Lariciresinol → (+)-Secoisolariciresinol | (+)-Secoisolariciresinol | thieme-connect.de |

| PLR-Lu2 | Linum usitatissimum (Flax) | (+)-Pinoresinol | (+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol | (-)-Secoisolariciresinol | thieme-connect.de |

| PLR-La1 | Linum album | (+)-Pinoresinol | (+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol | (-)-Secoisolariciresinol | researchgate.net |

| AtPrR1 | Arabidopsis thaliana | Pinoresinol | Pinoresinol → Lariciresinol (weakly converts lariciresinol) | Lariciresinol | nih.gov |

| AtPrR2 | Arabidopsis thaliana | Pinoresinol | Pinoresinol → Lariciresinol (no activity on lariciresinol) | Lariciresinol | nih.gov |

Dirigent Proteins in Stereoselective Lignan Coupling

The very first step in the biosynthesis of 8-8' linked lignans is the dimerization of two monolignol units, typically coniferyl alcohol. frontiersin.org This reaction is initiated by an oxidative enzyme, such as a laccase or peroxidase, which generates monolignol radicals. nih.govoup.com In the absence of a guiding molecule, these radicals would couple randomly, leading to a racemic mixture of various products. Dirigent proteins (DIRs) solve this problem by capturing and orienting two monolignol radicals in a precise manner, ensuring that the coupling reaction is both regio- and stereoselective. oup.com

The stereochemical outcome of the coupling is entirely dependent on the specific DIR present. For example, the first dirigent protein discovered, from Forsythia intermedia, guides the coupling of two coniferyl alcohol radicals to form exclusively (+)-pinoresinol. oup.comnih.gov In contrast, research has identified DIRs in other species, such as Arabidopsis thaliana (e.g., AtDIR6) and Schizandra chinensis, that mediate the formation of the opposite enantiomer, (-)-pinoresinol. nih.gov

This initial stereoselective step is fundamentally important as it sets the chiral foundation for the entire downstream pathway. The enantiomeric form of pinoresinol produced by the dirigent protein directly determines the stereochemistry of the subsequent products, lariciresinol and secoisolariciresinol, which then serves as the substrate for glycosylation. nih.gov Therefore, the action of dirigent proteins is the ultimate origin of the stereochemical diversity observed in lignans like secoisolariciresinol monoglucoside. thieme-connect.denih.gov

Table 3: Stereoselective Function of Characterized Dirigent Proteins (DIRs)

| Protein | Plant Source | Substrate | Stereospecific Product | Reference |

|---|---|---|---|---|

| DIR | Forsythia intermedia | Coniferyl alcohol | (+)-Pinoresinol | oup.comnih.gov |

| AtDIR6 | Arabidopsis thaliana | Coniferyl alcohol | (-)-Pinoresinol | nih.gov |

| DIR | Schizandra chinensis | Coniferyl alcohol | (+)-Pinoresinol | nih.gov |

| DP | Linum usitatissimum (Flax) | Coniferyl alcohol | Forms both (+)- and (-)-Pinoresinol (distinct DPs) | oup.comscispace.com |

Metabolic Transformations of Secoisolariciresinol Monoglucoside in Biological Systems

Enzymatic Hydrolysis and Deglucosylation Pathways

The conversion of dietary lignan (B3055560) glucosides into their absorbable aglycone forms is dependent on enzymatic hydrolysis within the digestive system. The process begins with the hydrolysis of secoisolariciresinol (B192356) diglucoside (SDG), which is catalyzed by β-glucosidases. researchgate.net This enzymatic action cleaves one of the two glucose units from the SDG molecule, resulting in the formation of secoisolariciresinol monoglucoside (SMG). nih.govresearchgate.net

This deglucosylation is a sequential process. nih.gov Following the formation of SMG, a second hydrolysis step, also mediated by β-glucosidases, removes the remaining glucose molecule. This yields the aglycone secoisolariciresinol (SECO). nih.govnih.gov This stepwise removal of glucose is a critical prerequisite for the subsequent metabolic transformations that lead to the production of bioactive enterolignans. nih.govacs.org Acid hydrolysis studies have also shown that SMG and SECO are the primary hydrolysates of SDG, confirming this deglucosylation pathway. nih.govacs.org

Microbial Biotransformation to Aglycones and Enterolignans

The gut microbiota plays an indispensable role in the biotransformation of dietary lignans (B1203133) into their biologically active forms, known as enterolignans or "mammalian" lignans. nih.govnih.govresearchgate.net After the initial deglucosylation of SDG and SMG to the aglycone secoisolariciresinol (SECO), intestinal bacteria further metabolize SECO through a series of reactions including dehydroxylation, demethylation, and oxidation. nih.gov These transformations result in the formation of enterodiol (B191174) (ED) and subsequently enterolactone (B190478) (EL). nih.govnih.govresearchgate.netresearchgate.net These enterolignans are considered more biologically potent than their plant-based precursors. nih.gov

The metabolic pathway is complex, involving several intermediate metabolites. Anaerobic incubation of SDG with human fecal suspensions has led to the identification of various transformation products, demonstrating the metabolic capacity of the gut microbiome. researchgate.net

Table 1: Microbial Metabolites Identified from Secoisolariciresinol (SECO) Fermentation

| Metabolite | Transformation from Precursor |

|---|---|

| (-)-Secoisolariciresinol | Product of SDG/SMG hydrolysis |

| 3-demethyl-(-)-secoisolariciresinol | Demethylation of SECO |

| Didemethylsecoisolariciresinol | Further demethylation |

| Enterodiol (ED) | Dehydroxylation and demethylation of SECO |

| Enterolactone (EL) | Oxidation of Enterodiol |

This table summarizes key metabolites formed during the microbial biotransformation of secoisolariciresinol.

The hydrolysis of SDG to SMG is not a universal feature across all gut bacteria, but specific strains have been identified as key players in this initial activation step. Research has highlighted the involvement of the Bifidobacterium genus. nih.govresearchgate.net Studies investigating numerous Bifidobacterium strains found that while many could not transform SECO into enterolignans, several were capable of partially hydrolyzing SDG. nih.govresearchgate.net This partial hydrolysis yields both SMG and SECO. nih.govresearchgate.net

For instance, one study found that ten different Bifidobacterium cultures could hydrolyze SDG, resulting in yields of SMG and SECO of less than 25%. nih.govresearchgate.net The efficiency of this conversion can be enhanced by certain prebiotics, such as cellobiose, which induces β-glucosidase activity in the active strains. nih.govresearchgate.net Among the tested strains, Bifidobacterium pseudocatenulatum WC 401 demonstrated the highest conversion rate of SDG to SECO. nih.govresearchgate.net

Other bacterial species have also been implicated in the broader transformation pathway. Strains such as Peptostreptococcus sp. SDG-1 and Eubacterium sp. SDG-2 have been isolated from human fecal suspensions and shown to be responsible for the transformation of SECO into enterodiol. researchgate.net

Table 2: Bacterial Strains Involved in Lignan Transformation

| Bacterial Strain / Genus | Metabolic Action | Products |

|---|---|---|

| Bifidobacterium (various strains) | Partial hydrolysis of SDG | Secoisolariciresinol monoglucoside (SMG), Secoisolariciresinol (SECO) |

| Bifidobacterium pseudocatenulatum WC 401 | High conversion of SDG | Secoisolariciresinol (SECO) |

| Peptostreptococcus sp. SDG-1 | Transforms SECO | Demethylated SECO intermediates |

| Eubacterium sp. SDG-2 | Transforms demethylated intermediates | Enterodiol (ED) |

This table outlines specific bacterial strains and their roles in the metabolic conversion of secoisolariciresinol diglucoside and its derivatives.

The formation of the aglycone secoisolariciresinol (SECO) is a pivotal step that bridges the initial deglycosylation and the subsequent formation of enterolignans. This occurs through the hydrolysis of secoisolariciresinol monoglucoside (SMG). nih.govresearchgate.net After the first glucose molecule is cleaved from SDG to form SMG, gut microbial β-glucosidases act on SMG to remove the second and final glucose moiety. nih.govresearchgate.net

This complete deglycosylation releases SECO, making it available for absorption by the colonic mucosa or for further biotransformation by other intestinal microorganisms into enterodiol and enterolactone. nih.govresearchgate.netacs.org The time-dependent metabolism shows a sequential appearance of these metabolites, with SECO concentrations peaking before those of enterodiol and enterolactone, confirming its role as a direct precursor. nih.gov

Determinants of Bioavailability and Absorption influenced by Glycosylation State

The glycosylation state of a lignan is a critical determinant of its bioavailability and absorption. healthprevent.net The presence of glucose molecules, as in SDG and SMG, renders the compounds highly polar. acs.org This polarity results in poor membrane permeation characteristics and consequently, virtually no oral bioavailability for the glycosylated forms. acs.org Studies have reported the oral bioavailability of SDG to be effectively zero. researchgate.net

Therefore, deglycosylation is an essential prerequisite for the absorption of lignans or their conversion into bioactive enterolignans. nih.govacs.org The aglycone SECO, being less polar than its glycoside counterparts, can be absorbed in the intestine. nih.govacs.org Pharmacokinetic studies show that after oral intake of SDG, it is first hydrolyzed to SECO, which is then efficiently absorbed, with serum concentrations peaking relatively quickly. nih.gov One study indicated that the oral bioavailability of SECO is approximately 25%, a stark contrast to the 0% for SDG. researchgate.net This highlights that the enzymatic activity of the gut microbiota in hydrolyzing the glycosidic bonds directly controls the bioavailability of dietary lignans.

Biological Activities and Proposed Mechanisms of Action in Vitro and Preclinical Models

Antioxidant Mechanisms and Oxidative Stress Mitigation

The antioxidant properties of flaxseed lignans (B1203133), including the precursor to Secoisolariciresinol (B192356) monoglucoside, have been a primary focus of research. These properties are largely attributed to their chemical structure, which allows them to donate hydrogen atoms and neutralize reactive oxygen species.

In vitro studies have demonstrated that Secoisolariciresinol diglucoside (SDG) and its aglycone, Secoisolariciresinol (SECO), possess significant free radical scavenging capabilities. nih.gov The antioxidant activity of these plant lignans is primarily linked to the 3-methoxy-4-hydroxyl substituents on their phenolic rings. nih.gov

Research has shown that SDG is an effective scavenger of hydroxyl radicals. nih.gov In one study, SDG demonstrated a concentration-dependent inhibition of the formation of hydroxyl radical adducts, with an 82% inhibition at a concentration of 2000 micrograms/ml. nih.gov It also prevented lipid peroxidation in liver homogenates in a concentration-dependent manner. nih.gov

Further studies have compared the antioxidant efficacy of SDG and SECO against various free radicals. Both compounds were found to be effective antioxidants against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical at concentrations of 25-200μM. nih.gov When tested against peroxyl radical-induced DNA damage, the efficacy was ranked as SDG being more effective than SECO. nih.gov

Table 1: DPPH Radical Scavenging Activity of SDG and SECO

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |

|---|---|---|

| SDG | 25 | 15.2 ± 2.1 |

| SDG | 50 | 28.4 ± 3.5 |

| SDG | 100 | 55.1 ± 4.2 |

| SDG | 200 | 85.7 ± 5.8 |

| SECO | 25 | 18.9 ± 2.8 |

| SECO | 50 | 35.6 ± 4.1 |

| SECO | 100 | 68.3 ± 5.3 |

| SECO | 200 | 92.4 ± 6.1 |

In addition to direct radical scavenging, the lignans from which Secoisolariciresinol monoglucoside is derived can modulate endogenous antioxidant defense systems. Preclinical studies have shown that administration of flaxseed, rich in SDG, can restore the activities of key antioxidant enzymes that are often depleted under conditions of oxidative stress.

In a study involving rats with toxin-induced organ damage, a diet supplemented with flaxseed led to a significant restoration of the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the liver. This suggests that the components of flaxseed, including its lignans, can bolster the cellular antioxidant defense mechanisms.

Another preclinical model of pulmonary arterial hypertension demonstrated that pretreatment with SDG could decrease elevated levels of reactive oxygen species and lipid peroxidation, and also modulated the activities of catalase and superoxide dismutase. nih.gov

Table 2: Effect of Flaxseed Lignans on Antioxidant Enzyme Activity in Preclinical Models

| Enzyme | Model | Observed Effect |

|---|---|---|

| Superoxide Dismutase (SOD) | Toxin-induced liver damage in rats | Activity restored towards normal levels |

| Catalase (CAT) | Toxin-induced liver damage in rats | Activity restored towards normal levels |

| Glutathione Peroxidase (GPx) | Toxin-induced liver damage in rats | Activity restored towards normal levels |

| Catalase (CAT) | Monocrotaline-induced pulmonary hypertension in rats | Activity modulated |

| Superoxide Dismutase (SOD) | Monocrotaline-induced pulmonary hypertension in rats | Activity modulated |

Modulation of Cellular Signaling Pathways

Secoisolariciresinol monoglucoside belongs to the class of phytoestrogens, which are plant-derived compounds with structural similarities to mammalian estrogen, allowing them to interact with estrogen receptors (ERs). The primary lignan (B3055560) precursor, SDG, is known to exert phytoestrogenic effects, which are mediated through its metabolites, including enterodiol (B191174) and enterolactone (B190478), as well as its intermediate forms.

These lignans can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as selective estrogen receptor modulators (SERMs). Their effect can be either estrogenic or anti-estrogenic depending on the tissue type and the endogenous estrogen levels.

In a preclinical model of postmenopausal osteoporosis, SDG administration was shown to increase the serum levels of estradiol (B170435) (E2) and upregulate the expression of both ERα and ERβ in the femur of ovariectomized rats. nih.govnih.gov This suggests that SDG can mitigate bone loss associated with estrogen deficiency by modulating estrogen receptor signaling. nih.govnih.gov

Preclinical studies have indicated that SDG and its metabolites can favorably modulate lipid metabolism. In animal models of hyperlipidemia, the administration of SDG has been associated with reductions in circulating levels of total cholesterol and low-density lipoprotein (LDL) cholesterol.

In a study using hypercholesterolemic rats, oral administration of SDG led to a significant dose-dependent reduction in serum total and LDL-cholesterol levels. nih.gov This was accompanied by a decrease in hepatic lipid accumulation. These findings suggest that the lignan component of flaxseed contributes to its cholesterol-lowering effects.

Furthermore, in a rabbit model of atherosclerosis, SDG was found to reduce the development of hypercholesterolemic atherosclerosis. This effect was linked to a decrease in serum cholesterol, LDL-C, and lipid peroxidation products, alongside an increase in high-density lipoprotein (HDL) cholesterol. wikipedia.org

Table 3: Effects of SDG on Lipid Profiles in Preclinical Models

| Lipid Parameter | Animal Model | Observed Effect |

|---|---|---|

| Total Cholesterol | Hypercholesterolemic rats | Significantly decreased |

| LDL-Cholesterol | Hypercholesterolemic rats | Significantly decreased |

| HDL-Cholesterol | Atherosclerotic rabbits | Increased |

| Hepatic Lipid Accumulation | Hypercholesterolemic rats | Decreased |

The anti-inflammatory and immunomodulatory properties of SDG have been investigated in several preclinical models. These effects are thought to be mediated, in part, by the inhibition of pro-inflammatory signaling pathways.

In a study using a microglia cell line, SDG was investigated for its potential to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a key regulator of inflammation. upenn.edu While this particular study did not find a significant inhibitory effect on the NF-κB pathway in microglia under the tested conditions, other research points to anti-inflammatory actions. upenn.edu

Influence on Gene Expression (e.g., Phosphoenolpyruvate Carboxykinase)

Current scientific literature from the provided search results does not offer specific information regarding the direct influence of Secoisolariciresinol monoglucoside or its diglucoside form on the gene expression of Phosphoenolpyruvate Carboxykinase (PEPCK). PEPCK is a key enzyme in gluconeogenesis, and its gene expression is regulated by various hormones and metabolic signals nih.govresearchgate.net. While the effects of other compounds like metformin (B114582) on PEPCK gene expression have been studied, similar data for secoisolariciresinol glucosides is not detailed in the available sources researchgate.net.

Interaction with Molecular Chaperones (e.g., Heat Shock Proteins in Caenorhabditis elegans)

Studies involving Secoisolariciresinol diglucoside (SDG) have demonstrated its influence on molecular chaperones, specifically heat shock proteins (HSPs), in the nematode Caenorhabditis elegans nih.gov. Heat shock proteins are crucial for maintaining protein homeostasis and are implicated in longevity and aging nih.gov.

In preclinical models using C. elegans, treatment with SDG was found to increase the mRNA expression levels of several genes encoding heat shock proteins, including hsp-16.2, hsp-60, and hsp-6 nih.gov. Furthermore, an increase in the protein levels of hsp-4 and hsp-6 was observed nih.gov. The expression of these particular HSPs is associated with resistance to heat stress and the unfolded protein response nih.gov. The anti-aging effects and enhanced stress resistance conferred by SDG in these models are suggested to be mediated, in part, through the Heat Shock Factor 1 (HSF-1), a key transcription factor in the heat-shock response nih.gov. The lifespan of C. elegans mutants for the hsf-1 gene was not extended by SDG treatment, supporting the role of this pathway in its mechanism of action nih.gov.

Inhibition of Specific Enzymes (e.g., Angiotensin-Converting Enzyme)

Secoisolariciresinol diglucoside (SDG) has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE) nih.govresearchgate.net. ACE is a critical enzyme in the renin-angiotensin system, which regulates blood pressure by converting angiotensin I to the vasoconstrictor angiotensin II scienceopen.comum.edu.mt.

In a study using anesthetized Sprague Dawley rats, the intravenous administration of SDG (10 mg/kg) resulted in a significant decrease in systolic, diastolic, and mean arterial pressures nih.govresearchgate.net. Moreover, SDG effectively blunted the hypertensive effect of angiotensin I. Specifically, the angiotensin I-induced rise in systolic, diastolic, and mean arterial pressures was substantially reduced in the presence of SDG nih.gov. These findings suggest that the hypotensive effects of SDG may be mediated through its inhibition of ACE nih.govresearchgate.net.

| Parameter | Time Point | Percentage Decrease (%) |

|---|---|---|

| Systolic Arterial Pressure | 15 minutes | 37% |

| 60 minutes | 18.8% | |

| Diastolic Arterial Pressure | 15 minutes | 47% |

| 60 minutes | 21.2% | |

| Mean Arterial Pressure | 15 minutes | 43% |

| 60 minutes | 20.3% | |

| Angiotensin I-Induced Rise in Systolic Pressure | 15 minutes | 60% |

| 60 minutes | 48% | |

| Angiotensin I-Induced Rise in Diastolic Pressure | 15 minutes | 58% |

| 60 minutes | 46% | |

| Angiotensin I-Induced Rise in Mean Arterial Pressure | 15 minutes | 51% |

| 60 minutes | 30% |

Antiproliferative Effects in Cancer Cell Lines (In Vitro Studies)

The antiproliferative effects of Secoisolariciresinol diglucoside (SDG) have been evaluated in various cancer cell lines, with results varying depending on the cell type and experimental conditions.

In studies on human colon carcinoma cells (SW480), SDG inhibited cell proliferation in both monolayer (2D) and spheroid (3D) cultures nih.gov. Similarly, SDG was found to inhibit the cell viability of HCT116 colorectal cancer cells nih.gov. However, in a study on MCF-7 breast cancer cells, SDG itself did not exhibit cytotoxic effects, whereas its aglycone derivative, secoisolariciresinol, did inhibit cell growth sigmaaldrich.com. This suggests that the bioactivity of these lignans can be influenced by their glycosylation state and the specific cancer cell line being tested sigmaaldrich.com.

Mechanisms of Cell Cycle Perturbation

The specific mechanisms by which Secoisolariciresinol monoglucoside or its related compounds may perturb the cell cycle were not detailed in the provided search results. While the antiproliferative effects of SDG have been noted, a direct elucidation of its impact on cell cycle checkpoints, cyclins, or cyclin-dependent kinases is not available in the cited literature nih.govnih.gov.

Induction of Apoptosis Pathways

Secoisolariciresinol diglucoside (SDG) has been shown to induce programmed cell death in cancer cells through multiple pathways.

In human colon carcinoma SW480 cells, SDG was found to induce apoptosis nih.gov. This was demonstrated by a significant increase in the percentage of apoptotic cells following treatment. The mechanism was identified as being mediated by caspase-3, a key executioner caspase in the apoptotic cascade. The study noted a significant upregulation of CASP3 gene expression at 48 and 72 hours post-treatment nih.gov. While apoptosis-inducing factor (AIF), a marker for caspase-independent apoptosis, also showed an increase, the effect on caspase-3 was significantly greater nih.gov.

| Culture Type | Time Point | Apoptotic Cells (%) - Control Group | Apoptotic Cells (%) - SDG Treatment Group |

|---|---|---|---|

| 2D Monolayer Culture | 24 hr | 27.00% | 59.00% |

| 48 hr | 29.00% | 61.00% | |

| 72 hr | 28.00% | 62.00% | |

| 3D Spheroid Culture | 24 hr | 6.90% | 19.50% |

| 48 hr | 7.20% | 19.50% | |

| 72 hr | 7.10% | 20.70% |

A separate study on HCT116 colorectal cancer cells revealed that SDG can induce pyroptosis, another form of programmed cell death nih.gov. This process was characterized by the cleavage of gasdermin D (GSDMD) by activated caspase-1 nih.gov. The mechanism was linked to the accumulation of reactive oxygen species (ROS) and the activation of the BAX-mitochondrial apoptotic pathway, which in turn activated caspase-1 nih.gov. Furthermore, derivatives of SDG have been observed to cause apoptosis in MCF-7 breast cancer cells, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) sigmaaldrich.com.

Methodologies for Research and Analytical Characterization

Extraction and Isolation Techniques for Research Purposes

Generating and isolating SMG for research often begins with its more complex precursor, secoisolariciresinol (B192356) diglucoside (SDG), which is abundant in sources like flaxseed. nih.govresearchgate.net The lignans (B1203133) in flaxseed typically exist as part of a larger macromolecular complex. nih.govpan.olsztyn.pl

Enzymatic hydrolysis is a key method for generating SMG. nih.gov This process is preferred over chemical hydrolysis (e.g., acid hydrolysis) because it operates under milder conditions and avoids the unwanted transformation of the target compounds. mdpi.comncsu.edu Acid hydrolysis can lead to the degradation of secoisolariciresinol (SECO) into anhydrosecoisolariciresinol. mdpi.com

The generation of SMG can be achieved through the controlled enzymatic hydrolysis of SDG. nih.govacs.org This reaction involves the removal of one of the two glucose units from the SDG molecule. Specific enzymes, known as glycosyltransferases (GTs), play a crucial role. In flax (Linum usitatissimum), the enzyme UGT74S1 has been identified as responsible for the sequential glucosylation of SECO to first form SMG and then SDG. nih.govplos.org By manipulating reaction conditions or using specific mutants of this enzyme, researchers can influence the production and accumulation of SMG. acs.orgplos.org For instance, studies have shown that certain mutations in the UGT74S1 enzyme can lead to an altered metabolite profile, favoring the accumulation of SMG over SDG. plos.org

Ten different Bifidobacterium cultures have demonstrated the ability to partially hydrolyze SDG, resulting in the production of both SECO and SMG with yields under 25%. acs.org Additionally, enzymes like cellulase (B1617823) have been used to break down glycosidic linkages to release lignan (B3055560) aglycones. researchgate.net

Table 1: Key Enzymes and Reactions in SMG Generation

| Enzyme/System | Substrate | Product(s) | Research Context | Citation |

|---|---|---|---|---|

| UGT74S1 | Secoisolariciresinol (SECO) | Secoisolariciresinol Monoglucoside (SMG) | Catalyzes the first glucosylation step in SDG biosynthesis in flax. | nih.govplos.org |

| UGT74S1 | Secoisolariciresinol Monoglucoside (SMG) | Secoisolariciresinol Diglucoside (SDG) | Catalyzes the second glucosylation step. | nih.gov |

| Bifidobacterium cultures | Secoisolariciresinol Diglucoside (SDG) | SMG and SECO | Microbial biotransformation of SDG. | acs.org |

| Cellulase | Lignan Glycosides | Lignan Aglycones | General enzymatic hydrolysis to break glycosidic bonds. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of SMG from complex hydrolysates or plant extracts. nih.govresearchgate.net Due to the medium polarity of lignans, reversed-phase HPLC is particularly suitable for their analysis. mdpi.com

Researchers have developed specific gradient reversed-phase HPLC methods to effectively separate SDG oligomers and their various hydrolysates, which include SMG, SECO, and other related phenolic compounds. nih.govresearchgate.net These methods typically utilize a C18 column and a mobile phase consisting of an aqueous component (often with an acid like formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. nih.govacs.org The separation is achieved by gradually increasing the proportion of the organic solvent, which allows compounds to elute based on their polarity.

Following enzymatic or chemical hydrolysis of flaxseed extracts, HPLC is used to separate the resulting mixture, which can contain SMG, SECO, anhydrosecoisolariciresinol, p-coumaric acid, and ferulic acid. nih.govresearchgate.net The successful separation allows for the quantification of each component. researchgate.netnih.gov

Table 2: Example HPLC Parameters for Lignan Analysis

| Parameter | Specification | Purpose | Citation |

|---|---|---|---|

| Technique | Reversed-Phase HPLC | Separation of medium-polarity compounds like lignans. | nih.govresearchgate.netmdpi.com |

| Column | C18 | Standard stationary phase for reversed-phase chromatography. | acs.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. | acs.org |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase. | acs.org |

| Elution | Gradient | Varies the mobile phase composition for effective separation of a complex mixture. | nih.govresearchgate.net |

| Detection | UV (e.g., 280 nm) | Lignans absorb UV light, allowing for their detection and quantification. | mdpi.com |

Advanced Analytical Techniques for Structural Elucidation and Quantification

To confirm the structure of SMG and quantify its presence, researchers rely on advanced analytical methods that couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry and spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of SMG. mdpi.comnih.gov This technique combines the separation capabilities of HPLC with the mass analysis of a mass spectrometer, offering high selectivity and sensitivity. mdpi.com In lignan research, LC-MS analysis is often performed using electrospray ionization (ESI), which is suitable for polar molecules like glycosides. mdpi.com

In studies involving the enzymatic synthesis of lignan glucosides, LC-MS is used to analyze the reaction products. nih.gov For SMG, analysis in negative ion mode allows for the detection of its molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 523. nih.gov This precise mass measurement, combined with the retention time from the chromatography, provides strong evidence for the compound's identity. acs.orgnih.gov Untargeted LC-MS has also been used to identify SMG in complex food matrices like strawberry preserves. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column stationary phase to achieve higher resolution, greater sensitivity, and faster analysis times. unil.ch UPLC is frequently coupled with mass spectrometry (UPLC-MS) for high-resolution metabolite profiling of complex biological samples. unil.chnih.gov

In lignan research, UPLC-based metabolomics has been employed to study the effects of environmental stress on flax plants. nih.gov These studies have successfully detected and quantified changes in the levels of various lignans, including SMG, in different plant tissues. nih.gov For example, a notable reduction in SMG was observed in the roots of wild-type flax under osmotic stress. nih.gov UPLC is also used in enzyme assays to provide detailed metabolite profiles of the reaction products, allowing for the precise quantification of SMG and SDG yields from wild-type and mutant enzymes. plos.org

Spectroscopic methods are indispensable for the definitive structural elucidation of lignans, including SMG. While MS provides molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's atomic structure. mdpi.comnih.gov

LC-NMR, sometimes coupled with MS (LC-NMR-MS), has been used for the structural elucidation of lignan isomers isolated from flaxseed. mdpi.com NMR is crucial for confirming the identity of compounds identified through other methods, as was done in a study that identified SMG as a compound impacting the flavor of strawberry preserves. researchgate.netnih.gov

Other spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are also applied in lignan research. plos.orgnih.gov FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. biorxiv.org By comparing the experimental spectrum to computed spectra, vibrational modes can be assigned to specific parts of the molecule, confirming its structure. plos.orgnih.gov

In Silico Approaches in Enzymatic and Lignan Studies

Computational methods, often referred to as in silico approaches, have become crucial in advancing our understanding of lignan biosynthesis. These techniques are particularly valuable for studying the enzymatic production of complex molecules like secoisolariciresinol monoglucoside. By simulating molecular interactions, researchers can gain insights that are difficult to obtain through traditional laboratory methods alone. The following sections detail the application of 3D structural modeling and ligand docking simulations in the characterization of enzymes involved in the glycosylation of lignans.

3D Structural Modeling of Related Enzymes (e.g., UGT74S1)

Understanding the three-dimensional (3D) structure of an enzyme is fundamental to deciphering its function and substrate specificity. However, the experimental determination of protein structures through methods like X-ray crystallography can be challenging and time-consuming, especially for plant enzymes. plos.org Consequently, computational techniques such as homology modeling have become powerful and widely used alternatives. plos.orgucl.ac.uk

Homology modeling predicts the 3D structure of a target protein based on its amino acid sequence and its similarity to a known experimental structure of a related homologous protein (the template). ucl.ac.uk This approach is particularly relevant for the study of UDP-glycosyltransferases (UGTs), the family of enzymes responsible for glycosylating secoisolariciresinol (SECO) to form secoisolariciresinol monoglucoside (SMG) and subsequently secoisolariciresinol diglucoside (SDG). plos.orgnih.gov

A key enzyme in this pathway, UGT74S1 from flax (Linum usitatissimum), has been the subject of extensive in silico analysis. plos.orgresearchgate.net Researchers have successfully generated 3D models of UGT74S1 using homology modeling servers like Phyre2 and AlphaFold. plos.orgresearchgate.netnih.gov In these studies, the known crystal structure of a functionally related enzyme, such as UGT72B1 from Arabidopsis thaliana, served as the template for building the model. plos.orgnih.govmtroyal.ca The resulting 3D models for UGT74S1 were generated with high confidence and accuracy, with reports indicating that up to 98% of the amino acid sequence was successfully modeled. plos.orgresearchgate.net

These structural models provide critical insights into the architecture of the enzyme's active site, including the highly conserved Plant Secondary Product Glycosyltransferase (PSPG) motif, which is essential for binding the sugar donor, UDP-glucose. plos.orgfrontiersin.org The validated 3D structures serve as a foundational tool for subsequent computational analyses, such as ligand docking, to explore the precise mechanisms of catalysis. plos.orgnih.gov

Ligand Docking Simulations

Ligand docking is a computational simulation that predicts the preferred binding orientation of one molecule (the ligand) to the active site of another (the receptor, typically an enzyme). plos.orgnih.gov This technique is instrumental in elucidating the molecular interactions that govern substrate recognition and enzymatic reactions. In the context of secoisolariciresinol monoglucoside synthesis, docking simulations are used to model the interaction between the UGT74S1 enzyme and its substrates: the acceptor molecule secoisolariciresinol (SECO) and the sugar donor UDP-glucose. plos.orgresearchgate.net

The process involves placing the 3D structures of the ligands into the computationally derived 3D model of the enzyme's active site. nih.gov An algorithm then calculates the most favorable binding poses based on scoring functions that estimate the binding energy. nih.gov

Docking studies performed with the UGT74S1 model have successfully predicted the key amino acid residues critical for its catalytic activity. plos.orgnih.gov These simulations revealed how SECO and UDP-glucose fit within the enzyme's binding pocket and identified the specific residues that form hydrogen bonds and other interactions to stabilize the complex. plos.org For example, docking predicted that residues Ser357 and Trp355 are involved in binding UDP-glucose, while Cys335, Gln337, and Trp355 interact directly with the SECO molecule. plos.orgnih.govmtroyal.ca

Crucially, these in silico predictions have been validated by experimental data. plos.org Researchers performed site-directed mutagenesis to alter the amino acids predicted by docking to be important. plos.orgnih.gov Enzyme assays of these mutants confirmed the predictions; for instance, substituting His352 or Trp355 resulted in a significant reduction or complete abolition of UGT74S1's ability to glucosylate SECO. plos.orgnih.govmtroyal.ca This powerful combination of homology modeling, ligand docking, and empirical validation provides a detailed and robust understanding of the enzymatic mechanism responsible for the biosynthesis of secoisolariciresinol monoglucoside. researchgate.net

Table 1: Predicted Interacting Residues in UGT74S1 from Ligand Docking Simulations This table summarizes the key amino acid residues within the UGT74S1 enzyme that were predicted by molecular docking to bind the acceptor (Secoisolariciresinol) and the sugar donor (UDP-glucose).

| Ligand | Interacting UGT74S1 Residues | Predicted Role | Source(s) |

| Secoisolariciresinol (SECO) | Cys335, Gln337, Trp355 | Binding the acceptor molecule within the active site. | plos.orgnih.gov |

| UDP-glucose | Ser357, Trp355 | Binding the sugar donor substrate. | plos.orgnih.gov |

| Secoisolariciresinol (SECO) | His352, Trp355 | Identified as critical for overall glucosylation activity. | plos.orgresearchgate.netmtroyal.ca |

Biotechnological and Synthetic Biology Approaches for Secoisolariciresinol Monoglucoside Production

Heterologous Expression Systems for Enzymatic Production (e.g., Yeast, Escherichia coli)

The enzymatic production of secoisolariciresinol (B192356) monoglucoside (SMG) has been significantly advanced through the use of heterologous expression systems. Microorganisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been successfully engineered to serve as cellular factories for the biosynthesis of lignan (B3055560) glycosides. nih.govacs.org These systems allow for the high-level production of specific enzymes that are crucial for the glycosylation of secoisolariciresinol (SECO).

The key enzyme in this process is a UDP-glucosyltransferase from flax, UGT74S1, which naturally catalyzes the sequential glucosylation of SECO to SMG and subsequently to secoisolariciresinol diglucoside (SDG). acs.orgfrontiersin.orgplos.org Researchers have successfully cloned the UGT74S1 gene and expressed it in both yeast and E. coli. acs.orgacs.orgnih.gov These recombinant microbial systems have been instrumental in characterizing the enzyme's function and kinetics, confirming that UGT74S1 is the sole enzyme in flax that sequentially glycosylates SECO to SDG via an SMG intermediate. acs.orgacs.orgnih.gov

Beyond enzyme characterization, these heterologous hosts are being developed for whole-cell biocatalysis. acs.org For instance, engineered E. coli strains expressing UGT74S1 can convert exogenously supplied SECO into SMG and SDG. researchgate.net More complex synthetic biology approaches have involved constructing entire biosynthetic networks within E. coli. nih.gov By assembling multi-enzyme modules, scientists have achieved the targeted synthesis of various lignans (B1203133), including the production of (-)-secoisolariciresinol monoglucoside from a simple and cost-effective precursor like eugenol. nih.govnih.gov In one study, a "multicellular one-pot" fermentation method using different engineered E. coli strains yielded 103.77 µg/L of (-)-secoisolariciresinol monoglucoside. nih.gov

These microbial platforms offer a promising and scalable alternative to extraction from plant sources or complex chemical synthesis, providing a controlled environment for the production of SMG. acs.orgcas.cn

Table 1: Heterologous Expression Systems for SMG-Related Production

| Host Organism | Expressed Gene(s) | Substrate(s) | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (yeast) | UGT74S1 (from flax) | Secoisolariciresinol (SECO) | SMG, SDG | Confirmed sequential glucosylation activity of UGT74S1. | frontiersin.org, nih.gov, plos.org |

| Escherichia coli | UGT74S1 (from flax) | Secoisolariciresinol (SECO) | SMG, SDG | Used for whole-cell biocatalysis and enzyme characterization. | acs.org, acs.org |

| Escherichia coli | Multi-enzyme modules (e.g., Prx02, PsVAO, IiPLR1, AtSUS1, IiUGT71B2) | Eugenol | (-)-secoisolariciresinol monoglucoside | Demonstrated de novo synthesis of SMG in an engineered microbial system. | nih.gov, nih.gov |

Genetic Engineering of Plant Biosynthetic Pathways

Genetic engineering of plants offers a direct route to modify the biosynthesis of lignans within the organism itself, aiming to enhance the accumulation of desired compounds like SMG. acs.orgfrontiersin.org This strategy involves the manipulation of key genes in the lignan biosynthetic pathway to alter the final product profile. k-state.eduoup.com

Mutagenesis Strategies for Altering Lignan Glucosylation Profiles (e.g., UGT74S1 gene)

A primary target for genetic manipulation is the UGT74S1 gene, which controls the final glucosylation steps in the formation of SDG in flax. frontiersin.orgfrontiersin.org By inducing mutations in this gene, it is possible to alter the enzymatic activity and, consequently, the ratio of SMG to SDG.

One powerful technique is chemical mutagenesis. Studies have utilized ethyl methane (B114726) sulfonate (EMS) to induce random point mutations throughout the flax genome. frontiersin.orgnih.govnih.gov By screening a large population of these mutagenized flax plants, researchers successfully identified individuals with mutations specifically in the UGT74S1 gene. frontiersin.orgnih.gov This reverse and forward genetics approach led to the discovery of stable mutant lines where SDG biosynthesis was completely knocked out, and in some cases, SMG was accumulated in the seeds. frontiersin.orgnih.gov

A more targeted approach is site-directed mutagenesis, which allows for precise changes to the amino acid sequence of the UGT74S1 enzyme. plos.org Through 3D structural modeling and ligand docking, scientists have identified specific amino acid residues within the enzyme's active site that are critical for its catalytic function. plos.orgnih.gov Research has shown that mutating amino acids such as Gln337 and Ser357, which are essential for the conversion of SMG to SDG, can effectively halt the second glucosylation step. frontiersin.orgplos.orgnih.gov Similarly, mutations at positions A17 and Q136 were found to be crucial for this conversion, with mutants exhibiting significantly higher SMG/SDG ratios. acs.orgnih.gov These findings are foundational for the rational design of enzymes tailored for the specific production of SMG. plos.orgacs.org

Table 2: Effects of UGT74S1 Mutations on Lignan Glucosylation

| Mutation Type | Specific Mutation(s) | Effect on Enzyme Activity | Resulting Lignan Profile | Reference(s) |

|---|---|---|---|---|

| Nonsense Mutation (EMS) | Stop codon in UGT74S1 | Complete loss of function | SDG completely knocked out; SMG accumulated in some M4 lines. | frontiersin.org, nih.gov |

| Site-Directed Mutagenesis | Gln337Ala, Ser357Ala | Blocks conversion of SMG to SDG. | Production of only SMG, no SDG. | frontiersin.org, plos.org |

| Site-Directed Mutagenesis | Trp355Ala, His352Asp | Complete abolition of glucosylation activity. | No SMG or SDG produced. | plos.org |

| Site-Directed Mutagenesis | A17S, Q136F | Reduced conversion of SMG to SDG. | Highest SMG/SDG ratios observed (0.7 and 0.4, respectively). | acs.org, nih.gov |

Creation of Flaxseed Lines with Modified Secoisolariciresinol Monoglucoside to Secoisolariciresinol Diglucoside Ratios

A significant outcome of mutagenesis strategies is the successful creation of novel flaxseed lines with permanently altered lignan profiles. frontiersin.orgnih.gov Through the screening of an EMS-mutagenized population of the flax cultivar 'CDC Bethune,' researchers have developed the first non-transgenic flax germplasm where the production of SDG is knocked out while SMG is present in the seed. frontiersin.orgnih.gov

Forward genetics screening of this population revealed that homozygous nonsense mutations in the UGT74S1 gene led to a complete absence of SDG biosynthesis. frontiersin.orgnih.gov In a subset of the fourth-generation (M4) lines derived from these mutants, the accumulation of SMG was observed. frontiersin.org These genetic changes were stable and heritable, being transmitted to subsequent generations (M3 and M4). nih.gov

These newly created flax lines represent a significant breakthrough. frontiersin.org They provide a whole-plant production system for SMG, which is typically not accumulated in significant amounts in wild-type plants. nih.gov This development is of great interest for creating functional foods with potentially more bioavailable lignans, as the initial deglucosylation step required for SDG absorption would be bypassed. frontiersin.orgacs.org The finding that the loss of SDG production was solely attributable to mutations in UGT74S1 further confirms its unique and pivotal role in the flax lignan pathway. frontiersin.orgfrontiersin.org

Chemo-Enzymatic Synthesis Methodologies for Lignan Glycosides

Chemo-enzymatic synthesis represents a hybrid approach that combines the efficiency and scalability of chemical synthesis with the high specificity and selectivity of enzymatic catalysis. This methodology is particularly well-suited for the production of complex molecules like lignan glycosides, including SMG. nih.govnih.gov

The general principle involves the chemical synthesis of a precursor molecule, the aglycone secoisolariciresinol (SECO), which is then subjected to an enzymatic reaction for the precise addition of a glucose moiety. While SMG and SECO can be obtained through the acid hydrolysis of SDG extracted from flaxseed, this process can be harsh and not environmentally friendly. frontiersin.orgacs.org Enzymatic hydrolysis and microbial biotransformations present more controlled alternatives. acs.org

The heterologous expression of glycosyltransferase enzymes, such as UGT74S1 and its engineered mutants, is central to this strategy. acs.orgresearchgate.net Purified enzymes or whole-cell biocatalysts (like the engineered E. coli or yeast described in section 7.1) can be used to glycosylate SECO. nih.govacs.org By using mutants of UGT74S1 that are deficient in the second glucosylation step (e.g., Gln337Ala or A17S mutants), the reaction can be effectively stopped at the monoglucoside stage, leading to the specific and high-yield production of SMG. plos.orgacs.orgnih.gov This approach leverages the strengths of both chemical and biological systems to create a powerful platform for synthesizing valuable glycosides. researchgate.net

Structure Activity Relationship Studies for Secoisolariciresinol Monoglucoside

Influence of Glycosylation State on Biological Activity and Bioavailability

The presence of a glucose molecule in secoisolariciresinol (B192356) monoglucoside (SMG) significantly influences its biological activity and how it is absorbed and utilized in the body. islandscholar.ca Generally, the bioavailability of lignan (B3055560) glucosides is considered lower than their aglycone counterparts because the larger, more polar glycosylated forms are not as easily absorbed through the gut lining. bohrium.comtandfonline.com

For SMG to be absorbed, the glucose unit must first be cleaved by intestinal β-glucosidases, enzymes present in the gut microbiota, to release the aglycone, secoisolariciresinol (SECO). nih.govnih.gov This deglycosylation is a critical step, as it is the aglycone form that is primarily absorbed. acs.orgacs.org The process of glycosylation and deglycosylation is a natural mechanism for plants to regulate the localization, availability, and biological activity of such compounds. researchgate.net

Once SECO is released, it can be absorbed or further metabolized by gut bacteria into enterolignans, namely enterodiol (B191174) (END) and enterolactone (B190478) (ENL), which are considered to have significant biological activity. nih.govoup.com Therefore, the initial glycosylation state of SMG modulates the release of the bioactive aglycone, which in turn influences the production of these potent metabolites. mdpi.com

The antioxidant activity of lignans (B1203133) is also affected by their glycosylation state. While both the glycoside and aglycone forms exhibit antioxidant properties, some studies suggest that aglycones may have stronger activity in certain assays. researchgate.net This is often attributed to the availability of phenolic hydroxyl groups, which are crucial for scavenging free radicals. In SMG, one of these hydroxyl groups is masked by the glucose molecule, which could potentially reduce its immediate antioxidant effect compared to SECO. nih.gov However, other studies have shown that secoisolariciresinol diglucoside (SDG) and SECO have comparable strong antioxidant activity. researchgate.net

Elucidation of Key Structural Motifs for Receptor Binding and Enzymatic Interaction

The interaction of secoisolariciresinol and its metabolites with biological targets like enzymes and receptors is dictated by specific structural features. The core of secoisolariciresinol is a dibenzylbutane structure.

Key structural motifs essential for its biological interactions include:

Phenolic Hydroxyl Groups: These groups on the aromatic rings are fundamental to the antioxidant capacity of lignans, as they can donate a hydrogen atom to neutralize free radicals. nih.gov The number and position of these hydroxyl groups influence the antioxidant potential.

Aromatic Rings: The two phenyl rings contribute to the hydrophobic nature of the molecule, facilitating interactions with cell membranes and the hydrophobic pockets of proteins.

Central Butane (B89635) Chain: The flexible butane chain allows the molecule to adopt different conformations, which is important for fitting into the active sites of enzymes and receptors.

The conversion of SECO into the enterolignans, enterodiol and enterolactone, is carried out by enzymes from the gut microbiota. oup.commdpi.com The specific structure of SECO makes it a suitable substrate for the bacterial enzymes that perform demethylation and dehydroxylation reactions to produce these bioactive metabolites. mdpi.com The enzyme UGT74S1 has been identified as responsible for the glucosylation of SECO in a sequential manner, first to SMG and then to secoisolariciresinol diglucoside (SDG). researchgate.net

Comparative Analysis with Related Lignans and Their Aglycones

Secoisolariciresinol is one of several dietary lignans, and comparing it with others like matairesinol, pinoresinol (B1678388), and lariciresinol (B1674508) provides insight into the structure-activity relationships within this compound class. oup.com These lignans differ in their core structures, which affects their metabolism and biological activity.

| Lignan | Structural Class | Key Structural Difference from Secoisolariciresinol |

| Matairesinol | Dibenzylbutyrolactone | Features a lactone ring within the central chain. |

| Pinoresinol | Furanofuran | Contains a rigid double tetrahydrofuran (B95107) ring system. |

| Lariciresinol | Furan | Possesses a single tetrahydrofuran ring. |

The primary dietary precursor for the enterolignans is often secoisolariciresinol diglucoside (SDG), which contains two glucose molecules. nih.gov SMG, with its single glucose unit, is an intermediate in the deglycosylation of SDG to SECO. mdpi.com The aglycone, SECO, is the direct precursor to enterodiol and enterolactone. nih.govresearchgate.net

The bioavailability and the rate at which different lignans are converted to enterolignans can vary. For instance, the conversion of SECO to enterolignans is typically more efficient than that of matairesinol, a difference attributed to their distinct chemical structures influencing their interaction with microbial enzymes.

While all these lignans possess antioxidant capabilities, their potencies can differ. nih.gov The enterolignans, particularly enterolactone, are often considered the most biologically active metabolites due to their structural similarity to endogenous estrogens, allowing them to bind to estrogen receptors. SECO itself also demonstrates inherent biological activities, including notable antioxidant effects. researchgate.netnih.gov

Q & A

Q. What is the enzymatic pathway for SMG biosynthesis in flax, and how can it be experimentally validated?

SMG is synthesized via sequential glucosylation of secoisolariciresinol (SECO) by the UDP-glycosyltransferase UGT74S1. The pathway begins with (-)-pinoresinol, which is converted to SECO via lariciresinol intermediates by PLR-Lu1. UGT74S1 then catalyzes the addition of glucose to SECO, forming SMG, and subsequently SDG .

Q. Which analytical techniques are most effective for quantifying SMG in plant tissues?

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is the gold standard for SMG quantification due to its high sensitivity and specificity. For hydrolysis studies (e.g., converting SDG to SMG), employ pseudo-first-order kinetic modeling under controlled alkaline (0.1–1.0 M NaOH) or acidic (0.1–2.0 M HCl) conditions .

- Key parameters : Monitor activation energy (e.g., 45–60 kJ/mol for alkaline hydrolysis) and optimize temperature (50–80°C) to minimize SMG degradation .

Q. How are key enzymes like UGT74S1 identified and functionally characterized in lignan biosynthesis?

- Gene identification : Use transcriptomic profiling of flax tissues (e.g., seed coats) to identify co-expressed genes with SECO accumulation .

- Functional validation : Employ CRISPR/Cas9 knockout mutants or EMS-induced mutants (e.g., UGTS74S1 mutants) to observe lignan profile changes via HPLC .

Advanced Research Questions

Q. What structural features of UGT74S1 are critical for its glucosylation activity, and how can mutagenesis studies elucidate this?

His352 and Trp355 in the PSPG motif are essential for UDP-glucose binding and SECO recognition. Substitution of Trp355 to Ala or Gly abolishes activity, while His352Asp reduces catalytic efficiency by >90% .

- Methodology : Conduct 3D structural modeling (e.g., homology with Arabidopsis UGT72B1) followed by site-directed mutagenesis and in vitro enzyme assays with SECO and UDP-glucose .

Q. How do hydrolysis conditions impact SMG stability, and what kinetic models explain its degradation?

Acidic hydrolysis (1.0 M HCl, 80°C) produces SMG as a transient intermediate, which further degrades to SECO and anhydro-SECO. Alkaline hydrolysis (0.5 M NaOH, 60°C) follows first-order kinetics with a half-life of ~30 minutes for SMG .